molecular formula C7H11NO4S B1611873 1-Methylpyridin-1-ium methyl sulfate CAS No. 37943-43-4

1-Methylpyridin-1-ium methyl sulfate

Cat. No.: B1611873
CAS No.: 37943-43-4
M. Wt: 205.23 g/mol
InChI Key: QZJOMPYEGLQVQM-UHFFFAOYSA-M
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Description

1-Methylpyridin-1-ium methyl sulfate , also known as N-Methylpyridinium , is an organic ion with the chemical formula C₆H₈NCH₃⁺ . It is the N-methylated derivative of pyridine. Unlike pyridine, it does not exhibit any color in its salts. This ion belongs to the class of quaternary ammonium ions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an additional methyl group attached to the nitrogen atom. The positive charge on the nitrogen atom results from the quaternization process. The sulfate anion balances the charge .


Chemical Reactions Analysis

  • Ionic Liquid Behavior : The chloride salt of N-methylpyridinium behaves as an ionic liquid, especially when mixed with zinc chloride .

Mechanism of Action

1-Methylpyridin-1-ium methyl sulfate is under scientific investigation for its potential anti-carcinogenic properties. Researchers are particularly interested in its effect on colon cancer. It is found in some coffee products, formed during the roasting process from its precursor chemical, trigonelline .

Properties

IUPAC Name

1-methylpyridin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N.CH4O4S/c1-7-5-3-2-4-6-7;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOMPYEGLQVQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601464
Record name 1-Methylpyridin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37943-43-4
Record name 1-Methylpyridin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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